腺苷 5'-单磷酸钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

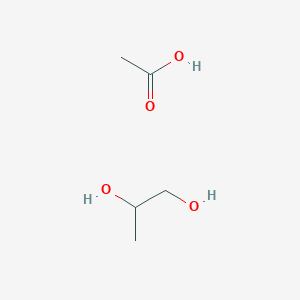

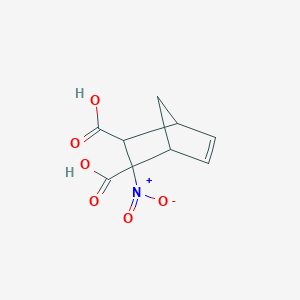

Adenosine 5’-monophosphate sodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is composed of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is commonly found in RNA and is involved in cellular energy transfer and signal transduction pathways .

科学研究应用

Adenosine 5’-monophosphate sodium salt has a wide range of applications in scientific research:

作用机制

Target of Action

Adenosine 5’-monophosphate sodium salt primarily targets a class of protein kinases known as AMP-activated protein kinase (AMPK) . AMPK is a crucial energy sensor in cells and plays a significant role in maintaining cellular energy homeostasis .

Mode of Action

Adenosine 5’-monophosphate sodium salt acts as an activator of AMPK . It enhances the activity of T-cells, natural killer cells, and improves delayed cutaneous hypersensitivity . It also helps in resisting infectious agents like Staphylococcus aureus and Candida albicans . Furthermore, it modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .

Biochemical Pathways

The activation of AMPK by Adenosine 5’-monophosphate sodium salt initiates signaling cascades that regulate various cellular functions . These include glucose and lipid metabolism, protein synthesis, gene expression, and glucose transport .

Pharmacokinetics

It’s known that it can be used as a substrate by various enzymes such as amp-thymidine kinase, amp deaminase, and 5’-nucleotidase .

Result of Action

The activation of AMPK by Adenosine 5’-monophosphate sodium salt leads to enhanced synthesis of DNA, indicating increased cell proliferation . It also stimulates the proliferation of quiescent cells . Moreover, it reverses malnutrition and starvation-induced immunosuppression .

Action Environment

The action of Adenosine 5’-monophosphate sodium salt can be influenced by various environmental factors. For instance, its efficacy as a substrate can depend on the presence and activity of specific enzymes in the environment . .

生化分析

Biochemical Properties

Adenosine 5’-monophosphate sodium salt is an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . It serves as a substrate for several enzymes, including AMP-thymidine kinase, AMP deaminase, and 5’-nucleotidase . These interactions are essential for the regulation of nucleotide metabolism and energy production within cells.

Cellular Effects

Adenosine 5’-monophosphate sodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a significant role in the synthesis of RNA and the regulation of ATP levels . Additionally, it has been shown to accelerate epidermal turnover and promote cell proliferation in skin cells . This compound also affects the function of immune cells, enhancing T-cell maturation and natural killer cell activity .

Molecular Mechanism

At the molecular level, adenosine 5’-monophosphate sodium salt exerts its effects through several mechanisms. It activates AMPK by binding to its γ-subunit, leading to the phosphorylation and activation of downstream targets involved in energy metabolism . This compound also acts as an allosteric modulator of enzymes such as fructose-bisphosphate phosphatase . Furthermore, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenosine 5’-monophosphate sodium salt can vary over time. It is known to be stable under standard storage conditions but may degrade when exposed to air and moisture . Long-term studies have shown that this compound can induce therapeutic hypothermia and reduce neuronal damage in animal models of cardiac arrest . Additionally, its effects on cellular function, such as ATP production and cell proliferation, can be observed over extended periods .

Dosage Effects in Animal Models

The effects of adenosine 5’-monophosphate sodium salt in animal models are dose-dependent. At low doses, it promotes cell growth and enhances metabolic activity . At high doses, it can inhibit cell proliferation and induce toxic effects . Studies have also shown that this compound can modulate immune responses and improve resistance to infections at specific dosages .

Metabolic Pathways

Adenosine 5’-monophosphate sodium salt is involved in several metabolic pathways, including the synthesis and degradation of nucleotides. It can be converted to adenosine diphosphate (ADP) and adenosine triphosphate (ATP) through phosphorylation reactions . Additionally, it can be deaminated to inosine monophosphate (IMP) by the enzyme AMP deaminase . These pathways are crucial for maintaining cellular energy balance and nucleotide homeostasis.

Transport and Distribution

Within cells, adenosine 5’-monophosphate sodium salt is transported and distributed through various mechanisms. It can be taken up by cells via nucleotide transporters and is localized in different cellular compartments . This compound can also interact with binding proteins that facilitate its transport and accumulation in specific tissues . Its distribution within cells is essential for its role in regulating energy metabolism and cellular function.

Subcellular Localization

Adenosine 5’-monophosphate sodium salt is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it can interact with different enzymes and regulatory proteins in these compartments . Post-translational modifications and targeting signals may also direct this compound to specific organelles, where it exerts its biochemical effects .

准备方法

Synthetic Routes and Reaction Conditions: Adenosine 5’-monophosphate sodium salt can be synthesized through enzymatic and chemical methods. The enzymatic method involves the use of enzymes to catalyze the breakdown of nucleotides, while the chemical method involves the direct chemical synthesis of the compound from its precursors .

Industrial Production Methods: Industrial production of adenosine 5’-monophosphate sodium salt typically involves the fermentation of microbial sources such as yeast or bacteria. The fermentation process is followed by extraction and purification steps to obtain the final product .

化学反应分析

Types of Reactions: Adenosine 5’-monophosphate sodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and deamination.

Common Reagents and Conditions:

Phosphorylation: This reaction involves the addition of a phosphate group to the nucleotide, often using adenosine triphosphate as a phosphate donor in the presence of kinases.

Deamination: This reaction involves the removal of an amino group from the nucleotide, typically using deaminases.

Major Products:

Hydrolysis: Adenosine and inorganic phosphate.

Phosphorylation: Adenosine diphosphate or adenosine triphosphate.

Deamination: Inosine monophosphate.

相似化合物的比较

- Adenosine diphosphate sodium salt

- Adenosine triphosphate sodium salt

- Inosine monophosphate sodium salt

Comparison: Adenosine 5’-monophosphate sodium salt is unique in its ability to activate AMP-activated protein kinase, which is not a characteristic of its diphosphate and triphosphate counterparts. Additionally, its role in immune modulation distinguishes it from inosine monophosphate .

属性

CAS 编号 |

13474-03-8 |

|---|---|

分子式 |

C10H14N5NaO7P |

分子量 |

370.21 g/mol |

IUPAC 名称 |

sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |

InChI 键 |

JWJUYEHEBGNNAE-MCDZGGTQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N.[Na+] |

手性 SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.[Na] |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.[Na] |

相关CAS编号 |

13474-03-8 |

产品来源 |

United States |

Q1: How can Adenosine 5'-monophosphate sodium salt be used to determine protein concentration?

A1: Research has shown that Adenosine 5'-monophosphate sodium salt (AMPNa) can be utilized as a probe in synchronous fluorescence spectroscopy for protein quantification. [] AMPNa interacts with proteins like Human Serum Albumin (HSA), forming a non-fluorescent complex. This interaction leads to a measurable change in the fluorescence of the solution. [] The decrease in fluorescence intensity demonstrates a linear relationship with increasing HSA concentration, enabling the development of a quantitative method for protein determination. [] This approach has shown promising results in analyzing biological samples such as serum, urine, and saliva. []

Q2: Beyond its role as a probe, does Adenosine 5'-monophosphate sodium salt have other applications in materials science?

A2: Yes, Adenosine 5'-monophosphate sodium salt (AMP) has been successfully employed as an organic phosphorus source in the solvothermal synthesis of hydroxyapatite (HAP) nanostructures. [] This method utilizes the biomolecule as a precursor for HAP formation, resulting in various morphologies like nanoparticles, microtubes, nanorods, and flower-like hierarchical structures. [] The choice of solvent during synthesis significantly influences the final morphology of the HAP nanostructures. [] This green and surfactant-free approach highlights the versatility of AMP in material science applications.

Q3: Are there any known studies investigating the potential bitterness-blocking properties of Adenosine 5'-monophosphate sodium salt?

A3: While specific details about the bitterness-blocking mechanism and efficacy are not provided in the abstracts, one study mentions the synthesis of a new bitterness blocker identified as Adenosine 5'-monophosphate sodium salt. [] This suggests ongoing research exploring its potential in masking undesirable tastes, possibly in food or pharmaceutical applications. Further investigations are needed to elucidate its effectiveness and safety profile for such purposes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate](/img/structure/B1143383.png)